2-(3-Methyl-4-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenyl)acetonitrile typically involves the nitration of 3-methylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction. After the nitration, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 2-(3-Methyl-4-aminophenyl)acetonitrile.
Substitution: 2-(3-Methyl-4-nitrophenyl)acetamide or 2-(3-Methyl-4-nitrophenyl)acetic acid.
Oxidation: 2-(3-Methyl-4-nitrophenyl)acetic acid.
Scientific Research Applications
2-(3-Methyl-4-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Biological Studies: It can be used as a precursor in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenyl)acetonitrile depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In nucleophilic substitution reactions, the nitrile group is attacked by nucleophiles, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)acetonitrile: Similar structure but without the methyl group.
2-(3-Methylphenyl)acetonitrile: Similar structure but without the nitro group.
2-(3-Nitrophenyl)acetonitrile: Similar structure but with the nitro group in a different position.
Uniqueness
2-(3-Methyl-4-nitrophenyl)acetonitrile is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from its analogs.
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDDKCXHPQTSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.